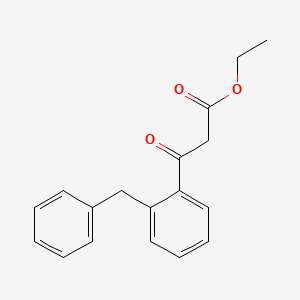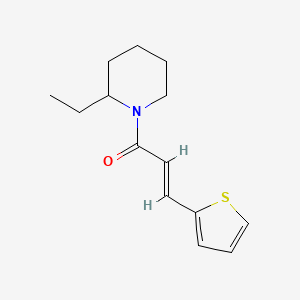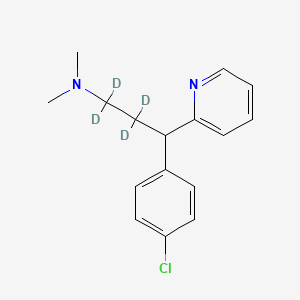
Iron(III)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III) acrylate, also known as ferric acrylate, is a coordination compound where iron is in the +3 oxidation state, coordinated with acrylate ligands. This compound is of significant interest due to its potential applications in polymer chemistry, catalysis, and materials science. The chemical formula for iron(III) acrylate is C9H9FeO6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(III) acrylate can be synthesized through various methods. One common approach involves the reaction of iron(III) chloride with sodium acrylate in an aqueous medium. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaC}_3\text{H}_3\text{O}_2 \rightarrow \text{Fe(C}_3\text{H}_3\text{O}_2)_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of iron(III) acrylate often involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification through recrystallization and drying under vacuum to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: Iron(III) acrylate undergoes various chemical reactions, including:
Oxidation: Iron(III) acrylate can be reduced to iron(II) acrylate under specific conditions.
Substitution: The acrylate ligands can be substituted with other ligands, such as chloride or nitrate, depending on the reaction conditions.
Polymerization: Iron(III) acrylate can act as a catalyst in the polymerization of acrylate monomers, leading to the formation of polyacrylate polymers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Ligand exchange reactions using chloride or nitrate salts.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in the presence of iron(III) acrylate as a catalyst.
Major Products:
Oxidation: Iron(II) acrylate.
Substitution: Iron(III) chloride or iron(III) nitrate complexes.
Polymerization: Polyacrylate polymers.
Aplicaciones Científicas De Investigación
Iron(III) acrylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of iron(III) acrylate in catalysis involves the coordination of the iron center with the acrylate ligands, which facilitates the transfer of radicals during polymerization reactions. This process is crucial for controlling the molecular weight and distribution of the resulting polymers. The iron center can undergo redox cycling between the +2 and +3 oxidation states, enabling the activation and deactivation of radical species .
Comparación Con Compuestos Similares
Iron(III) chloride: Commonly used in various chemical reactions but lacks the specific coordination with acrylate ligands.
Iron(III) nitrate: Similar in reactivity but used in different contexts, such as nitration reactions.
Iron(III) porphyrin complexes: Used in catalysis but with different ligand environments and applications.
Uniqueness of Iron(III) Acrylate: Iron(III) acrylate is unique due to its ability to act as a catalyst in the polymerization of acrylate monomers, providing control over the polymerization process and resulting in polymers with specific properties. Its coordination with acrylate ligands also imparts distinct reactivity and stability compared to other iron(III) compounds .
Propiedades
Fórmula molecular |
C9H12FeO6 |
|---|---|
Peso molecular |
272.03 g/mol |
Nombre IUPAC |
iron;prop-2-enoic acid |
InChI |
InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5); |
Clave InChI |
ZMEBTSIUQTYGSX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)


![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)






![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)


![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
